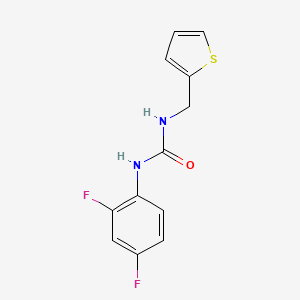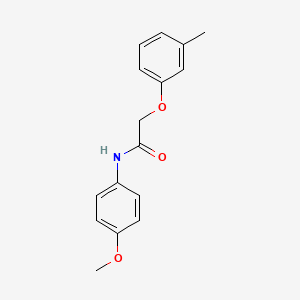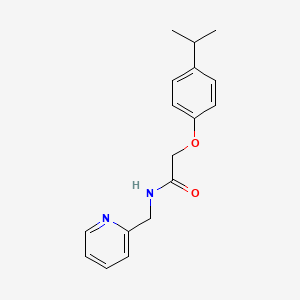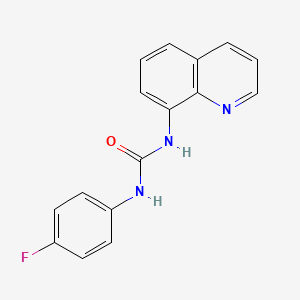
N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)urea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that inhibits the activity of ornithine decarboxylase (ODC), an enzyme involved in the polyamine biosynthesis pathway. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been linked to various diseases, including cancer. DFMO has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, and physiological effects have been the subject of numerous scientific investigations.
作用机制
DFMO inhibits the activity of ODC, an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in the polyamine biosynthesis pathway. By blocking polyamine synthesis, DFMO disrupts cell proliferation and induces apoptosis in cancer cells. DFMO has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
DFMO has been shown to decrease polyamine levels in various tissues, including the brain, liver, and prostate. Polyamines play a crucial role in cell proliferation, differentiation, and survival, and their dysregulation has been linked to various diseases, including cancer, neurodegeneration, and inflammation. DFMO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.
实验室实验的优点和局限性
DFMO is a well-established tool compound for investigating the role of polyamines in various biological processes. Its specificity for ODC makes it a valuable tool for studying the polyamine biosynthesis pathway and its regulation. However, DFMO has limitations as a research tool, including its toxicity at high doses and its potential for off-target effects. Careful dose titration and controls are necessary to ensure the specificity and reproducibility of experimental results.
未来方向
DFMO has shown promise as an anticancer agent, particularly in the treatment of neuroblastoma. However, its efficacy in other types of cancer and its potential for combination therapy with other agents remain to be fully explored. Other potential applications of DFMO include the treatment of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease, and the prevention of inflammation and autoimmune disorders. Further research is needed to elucidate the mechanisms of DFMO's neuroprotective and immunomodulatory effects and to develop more selective and potent inhibitors of the polyamine biosynthesis pathway.
合成方法
DFMO can be synthesized by reacting 2,4-difluoroaniline with 2-thienylmethylisocyanate in the presence of a base, followed by hydrolysis of the resulting urea derivative. The synthesis of DFMO has been optimized over the years, with various modifications to improve yield, purity, and scalability.
科学研究应用
DFMO has been studied extensively for its potential as an anticancer agent, particularly in the treatment of neuroblastoma, a pediatric cancer that arises from the sympathetic nervous system. DFMO has been shown to inhibit cell proliferation and induce apoptosis in neuroblastoma cells, both in vitro and in vivo. Clinical trials have demonstrated the efficacy of DFMO in combination with other chemotherapeutic agents in the treatment of neuroblastoma.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNFYWANUFZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5736115.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5736121.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5736124.png)
![2,4-dichloro-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5736131.png)
![2-(4-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5736149.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)


![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)

![methyl (4-{[(2-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5736184.png)
![N-(3-acetylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5736186.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5736194.png)
